molecular formula C16H35ClN2O2 B6595271 (S)-O-methyl-serine dodecylamide hydrochloride CAS No. 2074614-60-9

(S)-O-methyl-serine dodecylamide hydrochloride

Cat. No.: B6595271
CAS No.: 2074614-60-9
M. Wt: 322.9 g/mol
InChI Key: KEFSFBIMLKNBML-RSAXXLAASA-N
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Scientific Research Applications

(S)-O-methyl-serine dodecylamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is employed to induce lysosomal membrane destabilization, which is crucial for studying autophagic cell death and related cellular processes.

    Medicine: Research on this compound helps in understanding its potential therapeutic applications, particularly in targeting lysosomal pathways for disease treatment.

    Industry: It is used in the formulation of detergents and other industrial products due to its surfactant properties.

Mechanism of Action

MSDH stimulates cell death . After apoptosis, it may activate procaspase 3-like proteases and cause partial lysosomal rupture . MSDH vesicles are taken up by endocytosis . As the pH of the endosomal compartment progressively drops, MSDH vesicles disassemble, leading to a high concentration of increasingly charged MSDH in small aggregates inside the lysosomes .

Future Directions

MSDH is suitable to induce lysosomal membrane destabilization to investigate the mechanistic basis for Bax/Bak-mediated autophagic cell death . More research is needed to fully understand the implications of MSDH’s interactions with lipid bilayer membranes and its effects on cell toxicity .

Preparation Methods

The synthesis of (S)-O-methyl-serine dodecylamide hydrochloride involves the reaction of (S)-O-methyl-serine with dodecylamine in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to achieve high purity levels .

Chemical Reactions Analysis

(S)-O-methyl-serine dodecylamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced form, potentially altering its properties.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its chemical and biological properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

(S)-O-methyl-serine dodecylamide hydrochloride can be compared with other lysosomotropic detergents such as:

  • Benzyldodecyldimethylammonium bromide
  • Dodecyltrimethylammonium bromide
  • Sphingosine (d18:1)

These compounds share similar lysosomotropic properties but differ in their chemical structures and specific applications. This compound is unique due to its specific ability to induce autophagic cell death and its use in studying Bax/Bak-mediated pathways .

Properties

IUPAC Name

(2S)-2-amino-N-dodecyl-3-methoxypropanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-16(19)15(17)14-20-2;/h15H,3-14,17H2,1-2H3,(H,18,19);1H/t15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFSFBIMLKNBML-RSAXXLAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCNC(=O)[C@H](COC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701015073
Record name (S)-O-methyl-serine dodecylamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2074614-60-9
Record name (S)-O-methyl-serine dodecylamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701015073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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